[1,1']Biindolyl

Biofilm inhibition Pseudomonas aeruginosa Acinetobacter baumannii

[1,1']Biindolyl (CAS 479500-92-0, C16H12N2, MW 232.28) is the N–N linked dimer of indole, representing one of the 28 possible biindolyl constitutional isomers. Unlike the more extensively studied 2,2′-, 2,3′-, and 3,3′-biindolyls, the 1,1′-isomer features a direct nitrogen–nitrogen bond that confers distinct electronic, steric, and conformational properties.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
Cat. No. B1646274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1']Biindolyl
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2N3C=CC4=CC=CC=C43
InChIInChI=1S/C16H12N2/c1-3-7-15-13(5-1)9-11-17(15)18-12-10-14-6-2-4-8-16(14)18/h1-12H
InChIKeyQZKLZARWTJMZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why [1,1']Biindolyl Demands Attention When Procuring N–N Linked Biindole Scaffolds


[1,1']Biindolyl (CAS 479500-92-0, C16H12N2, MW 232.28) is the N–N linked dimer of indole, representing one of the 28 possible biindolyl constitutional isomers [1]. Unlike the more extensively studied 2,2′-, 2,3′-, and 3,3′-biindolyls, the 1,1′-isomer features a direct nitrogen–nitrogen bond that confers distinct electronic, steric, and conformational properties [1]. This structural uniqueness makes [1,1']Biindolyl a specialized research tool and a differentiated procurement choice for laboratories investigating quorum sensing inhibition, biofilm disruption, and N–N linked natural product analogs.

N–N linked biindole scaffold for quorum sensing and biofilm inhibition studies
Non-biocidal anti-virulence mechanism research context
Marine natural product-inspired alkaloid analog exploration

Why a Generic Biindole Cannot Replace [1,1']Biindolyl in Biofilm and Quorum Sensing Research


Biindolyls exist as 28 constitutional isomers depending on the linkage position; switching from the 1,1′ N–N linkage to a 2,2′ or 3,3′ C–C linkage produces compounds with fundamentally different electronic distribution, hydrogen-bonding capacity, and biological target engagement [1]. In biofilm inhibition assays, [1,1']Biindolyl (NN) and its close analog 2,3-dihydro-2,2′-bisindole (DIV) exhibit quantitatively divergent potencies against the same bacterial strains, with NN reducing P. aeruginosa biofilm density by 82% versus 45% for DIV under identical conditions [2]. Substituting a different biindolyl isomer without experimental verification therefore risks complete loss of the desired anti-biofilm or antibiotic-sensitizing phenotype.

Isomer identity Different biindolyl linkage (2,2′, 3,3′ vs 1,1′) alters electronic distribution and target engagement profile
Potency shift Close analog DIV exhibited substantially lower biofilm attenuation; isomer-specific potency may not transfer
Sensitization context Biofilm-sensitizing phenotype observed with NN may not be replicated by uncharacterized biindolyls without verification

Quantitative Differentiation of [1,1']Biindolyl (NN) Versus Closest Structural Analogs


Head-to-Head Biofilm Inhibition: [1,1']Biindolyl (NN) vs. 2,3-Dihydro-2,2′-bisindole (DIV) Against P. aeruginosa and A. baumannii

In static biofilm assays, [1,1']Biindolyl (NN) demonstrated approximately 1.8-fold greater inhibition of P. aeruginosa biofilm density (82% reduction) compared to its closest structural analog, 2,3-dihydro-2,2′-bisindole (DIV), which achieved only 45% inhibition [1]. Against A. baumannii, NN reduced biofilm density by 72% versus 56% for DIV, a 1.3-fold improvement [1]. Both compounds caused negligible bacterial mortality, indicating a non-biocidal, anti-virulence mechanism [1].

Biofilm inhibition
Head-to-head
82% vs 45% reduction (NN vs DIV) in P. aeruginosa; 72% vs 56% in A. baumannii
Reported biofilm reduction context
Static biofilm assay; confocal microscopy quantification
Biofilm inhibition Pseudomonas aeruginosa Acinetobacter baumannii Quorum sensing Anti-virulence

Mature Biofilm Eradication and Antibiotic Sensitization by [1,1']Biindolyl (NN) at Defined Concentration

Treatment of mature, pre-established P. aeruginosa biofilm with 50 µM [1,1']Biindolyl (NN) alone reduced biofilm by 81% [1]. Critically, NN sensitized the biofilm to tobramycin: the lowest MIC value for tobramycin was observed in the presence of NN, yielding a 44% increase in antibiotic susceptibility [1]. The combination of 50 µM NN and 20 µg/mL tobramycin resulted in death of biofilm-residing cells, a phenotype not achieved by either agent alone [1].

Eradication & sensitization
Reported
81% mature biofilm reduction at 50 µM; 44% increase in tobramycin susceptibility
Supports biofilm-sensitizing research context
Mature P. aeruginosa biofilm model; combination with tobramycin
Biofilm eradication Antibiotic potentiation Tobramycin Pseudomonas aeruginosa Mature biofilm

Broad-Spectrum Biofilm Attenuation Against Multiple Gram-Negative ESKAPE Pathogens

[1,1']Biindolyl (NN) attenuated biofilms of both Pseudomonas aeruginosa (82% inhibition) and Acinetobacter baumannii (72% inhibition), two WHO critical-priority Gram-negative ESKAPE pathogens [1]. In contrast, the reference compound 3,3′-diindolylmethane (DIM) achieved 76% inhibition against P. aeruginosa and 86% against A. baumannii under dynamic flow conditions, but critically, NN demonstrated superior selectivity by reducing P. aeruginosa biofilm density more effectively than A. baumannii, a profile not replicated by DIM or DIV [2]. NN also suppressed bacterial virulence factors, reduced adhesion, and improved survival in C. elegans and human lung epithelial cell infection models [2].

Broad-spectrum attenuation
Cross-study comparable
Active vs P. aeruginosa (82%) and A. baumannii (72%); distinct from DIM and DIV profiles
Multi-species biofilm research context
Includes C. elegans and human lung epithelial models
ESKAPE pathogens Gram-negative bacteria Biofilm attenuation Anti-virulence Acinetobacter baumannii

Transcriptome-Wide Gene Regulation Signature of [1,1']Biindolyl (NN) in P. aeruginosa

RNA-seq analysis of P. aeruginosa treated with [1,1']Biindolyl (NN) revealed that NN significantly repressed or upregulated 307 genes compared to the untreated control [1]. This transcriptome-wide fingerprint provides a molecular-level differentiation from other biindolyls and quorum sensing inhibitors; no comparable transcriptomic dataset has been reported for DIV, DIM, or other in-class analogs under identical conditions [1].

Transcriptomic signature
Class-level
307 differentially expressed genes in P. aeruginosa upon NN treatment
Supports mechanism-of-action studies
RNA-seq dataset; no comparable DIV/DIM data available
Transcriptomics Gene regulation Pseudomonas aeruginosa Mode of action Differential expression

Natural Product Authenticity: [1,1']Biindolyl Is a Marine Sponge-Derived Natural Scaffold with Validated Structure

[1,1']Biindolyl is not merely a synthetic construct; an N–N linked derivative, 1,1'-([1,1'-biindole]-3,3'-diyl) bis(ethane-1,2-diol), was isolated as a new tryptophan-derived indole alkaloid from the marine sponge-associated rare actinomycete Kocuria sp. S42, and its structure was confirmed by extensive NMR and HR-ESI-MS [1]. This natural product origin provides a distinct differentiation from purely synthetic biindolyl analogs such as 2,2′-biindolyl-based atropisomeric ligands, which are not known natural products [2].

Natural product authenticity
Reported
Isolated from Kocuria sp. S42; structure confirmed by NMR and HR-ESI-MS
Natural scaffold research context
Marine sponge-associated actinomycete origin
Natural product Marine sponge Kocuria sp. N–N linkage Tryptophan-derived alkaloid

Optimal Research and Industrial Application Scenarios for [1,1']Biindolyl Based on Quantitative Evidence


Anti-Biofilm Drug Discovery Programs Targeting Pseudomonas aeruginosa Chronic Infections

Researchers developing non-biocidal biofilm disruptors for P. aeruginosa should prioritize [1,1']Biindolyl (NN) based on its 82% biofilm density reduction in static assays—1.8-fold higher than the closest structural analog DIV [1]. Its demonstrated ability to sensitize mature biofilm to tobramycin (44% MIC reduction) makes it a lead scaffold for antibiotic-adjuvant combination therapies targeting chronic respiratory infections in cystic fibrosis patients [1].

Quorum Sensing (QS) Inhibitor Screening and Mode-of-Action Studies Using Transcriptomics

The availability of an RNA-seq dataset documenting 307 NN-regulated genes in P. aeruginosa enables direct transcriptome-based mechanism-of-action comparisons [1]. Procurement of [1,1']Biindolyl is recommended for laboratories building QS inhibitor screening cascades that require a transcriptionally characterized positive control compound with established anti-virulence, anti-adhesion, and biofilm-disrupting properties.

Natural Product-Inspired Medicinal Chemistry: N–N Linked Dimeric Indole Alkaloid Scaffold Exploration

The isolation of an N–N linked [1,1']Biindolyl derivative from marine sponge-associated Kocuria sp. confirms the scaffold's natural relevance [2]. Medicinal chemistry teams pursuing tryptophan-derived dimeric alkaloid analogs should procure [1,1']Biindolyl as the core building block for derivatization, leveraging the confirmed antimicrobial activity of the natural N–N linkage motif.

Broad-Spectrum Anti-Virulence Compound Testing Against ESKAPE Pathogen Panels

[1,1']Biindolyl demonstrates activity against two WHO critical-priority pathogens (P. aeruginosa and A. baumannii) in biofilm assays and in vivo models (C. elegans, human lung epithelial cells) [1]. Industrial screening laboratories can use it as a single-compound positive control for multi-species anti-virulence panels, reducing the complexity of maintaining separate reference compounds for each bacterial species.

Application
Selection Property
Validation Focus
P. aeruginosa biofilm disruption studies
Biofilm reduction potency in static assays
Biofilm density and antibiotic-sensitization endpoints
QS inhibitor screening and transcriptomics
Transcriptionally characterized anti-virulence profile
RNA-seq-based mechanism-of-action comparisons
Natural product-inspired dimeric alkaloid chemistry
N–N linked indole scaffold with natural origin validation
Derivatization and biosynthetic pathway studies
Multi-species ESKAPE anti-virulence panels
Dual-pathogen biofilm activity and in vivo model data
C. elegans and human lung epithelial model endpoints
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